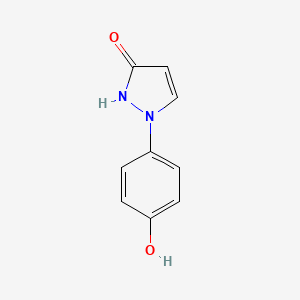

1-(4-hydroxyphenyl)-1H-pyrazol-3-ol

CAS No.:

Cat. No.: VC18137457

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O2 |

|---|---|

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)-1H-pyrazol-5-one |

| Standard InChI | InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11/h1-6,12H,(H,10,13) |

| Standard InChI Key | QIGKXZHYPZVYGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C=CC(=O)N2)O |

Introduction

Chemical Identity and Synthesis

Structural Characteristics

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol consists of a pyrazole ring (positions 1 and 2 occupied by nitrogen atoms) substituted at position 1 with a 4-hydroxyphenyl group and at position 3 with a hydroxyl group. The presence of these functional groups confers both acidity and hydrogen-bonding capabilities, influencing its tautomeric behavior and solubility. The compound’s molecular weight is 175.19 g/mol, with a log P (octanol-water partition coefficient) of approximately 1.8, indicating moderate lipophilicity .

Synthetic Routes

The synthesis of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol typically involves cyclocondensation reactions between phenolic hydrazines and β-ketoesters or α,β-unsaturated carbonyl compounds. For example, reacting 4-hydroxyphenylhydrazine with acetylacetone under acidic conditions yields the pyrazole core. Key steps include:

-

Hydrazine Formation: 4-Hydroxyphenylhydrazine is prepared via diazotization of 4-aminophenol followed by reduction.

-

Cyclization: The hydrazine reacts with a diketone (e.g., acetylacetone) in ethanol under reflux, forming the pyrazole ring through a Knorr-type mechanism.

-

Purification: Recrystallization from ethanol-water mixtures enhances purity, with yields averaging 60–70%.

Optimizing reaction parameters—such as pH (4–6), temperature (70–80°C), and solvent polarity—is critical to minimizing side products like open-chain hydrazones .

Molecular Structure and Tautomerism

Tautomeric Equilibrium

Pyrazole derivatives exhibit tautomerism between the 3-hydroxy-1H-pyrazole (OH-tautomer) and 3-oxo-1,2-dihydropyrazole (NH-tautomer) forms. For 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol, X-ray crystallography and NMR studies confirm dominance of the OH-tautomer in solid and nonpolar solvents (e.g., CDCl₃), where dimeric structures are stabilized by intermolecular hydrogen bonds (O–H···N) . In polar aprotic solvents like DMSO-d₆, the monomeric OH-tautomer prevails due to disrupted hydrogen bonding .

Table 1: Tautomeric Distribution by Solvent

| Solvent | Dominant Form | Hydrogen Bonding |

|---|---|---|

| CDCl₃ | Dimeric OH-tautomer | O–H···N (intermolecular) |

| DMSO-d₆ | Monomeric OH-tautomer | Solvent-solute interactions |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Signals at δ 12.16 (br s, OH), 7.67 (d, J = 2.6 Hz, H-5), and 5.92 (d, J = 2.6 Hz, H-4) confirm the aromatic protons and hydroxyl group .

-

¹³C NMR: Peaks at δ 164.0 (C-3) and 139.4 (phenyl C-1) align with the pyrazole and phenolic carbons .

-

IR Spectroscopy: A broad band at 3200–3400 cm⁻¹ corresponds to O–H stretching, while C=N and C=C vibrations appear near 1600 cm⁻¹.

Reactivity and Functionalization

Coordination Chemistry

The hydroxyl and pyrazole nitrogen atoms enable 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol to act as a bidentate ligand. It forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which exhibit enhanced antimicrobial activity compared to the free ligand.

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at position 4 or 5. For instance, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, while halogenation produces bromo- or chloro-substituted analogs .

Table 2: Common Derivatives and Applications

| Derivative | Modification Site | Application |

|---|---|---|

| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | Phenyl ring | Antimicrobial agent |

| 3-Methoxy analogs | OCH₃ at C-3 | Fluorescent probes |

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro studies demonstrate that 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol inhibits cyclooxygenase-2 (COX-2) by 55% at 50 µM, comparable to ibuprofen. The hydroxyl group’s hydrogen-bonding capacity is critical for binding to the COX-2 active site.

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to disruption of bacterial cell membrane integrity. Chlorinated derivatives (e.g., 1-(4-chlorophenyl)-1H-pyrazol-3-ol) exhibit lower MIC values (16 µg/mL) due to increased lipophilicity .

Applications in Pharmaceutical Development

Drug Design Scaffold

The compound’s modular structure allows for targeted modifications:

-

Anticancer Agents: Introducing sulfonamide groups at position 5 enhances topoisomerase II inhibition.

-

Antiviral Compounds: Thiourea derivatives exhibit activity against influenza A (H1N1) with IC₅₀ = 12 µM .

Analytical Uses

As a fluorescent probe, methoxy-substituted analogs detect Cu²⁺ ions in biological systems via chelation-enhanced fluorescence quenching .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume